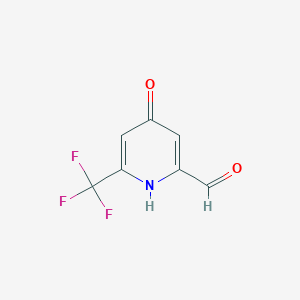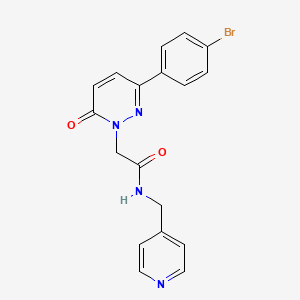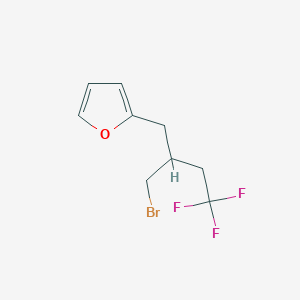
6-Acetyl-4-chloropyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-4-chloropyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 4th position, and a nitrile group at the 2nd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-chloropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-acetylpyridine-2-carbonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the acetylation of 4-chloropyridine-2-carbonitrile. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
6-Acetyl-4-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Reduction: 6-Acetyl-4-aminopyridine-2-carbonitrile.
Oxidation: 6-Carboxy-4-chloropyridine-2-carbonitrile.
科学研究应用
6-Acetyl-4-chloropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-acetyl-4-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their activity.
In chemical reactions, the chlorine atom can act as a leaving group in substitution reactions, while the nitrile group can undergo reduction or other transformations. The acetyl group can be involved in oxidation or other functional group modifications.
相似化合物的比较
Similar Compounds
6-Chloropyridine-2-carbonitrile: Lacks the acetyl group at the 6th position.
4-Chloropyridine-2-carbonitrile: Lacks the acetyl group and has the chlorine atom at the 4th position.
6-Acetylpyridine-2-carbonitrile: Lacks the chlorine atom at the 4th position.
Uniqueness
6-Acetyl-4-chloropyridine-2-carbonitrile is unique due to the presence of both the acetyl and chlorine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
6-acetyl-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChI 键 |
ABSPCQOOEICUMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)








![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)

![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)
